molecular formula C9H11NO3 B1330226 Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 98996-29-3

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B1330226
CAS RN: 98996-29-3
M. Wt: 181.19 g/mol
InChI Key: INXGWUMBWHECGK-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound that belongs to the class of dihydropyridines, which are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a pyridine ring that is partially saturated and contains an ester functional group, a ketone, and a methyl substituent.

Synthesis Analysis

The synthesis of related ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates can be achieved through the reaction of ethyl aminocrotonates with derivatives of malonic acid, which suggests a versatile method for preparing compounds within this class . Similarly, ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates can be synthesized in a one-step procedure involving the reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides, indicating the potential for straightforward synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylic acid, a closely related compound, was determined after crystal growth in ethanol . This technique provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

Chemical Reactions Analysis

Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates undergo recyclization with nitrogen-containing binucleophiles to form various bicyclic and polycyclic compounds, demonstrating the reactivity of the dihydropyridine core under certain conditions . This reactivity could be relevant when considering the chemical behavior of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in the presence of similar reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives can be inferred from related compounds. For example, the crystal structure analysis of ethyl 5-(ethoxycarbonyl)-2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3-carboxylate provides insights into the molecular packing and hydrogen bonding interactions, which are important for understanding the compound's solubility and stability . Additionally, the synthesis and properties of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives suggest that substitutions on the dihydropyridine ring can significantly influence the compound's expected biological activities, such as antihypertensive effects .

Scientific Research Applications

Application in Drug Research and Development

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The compound is used in the synthesis of 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
  • Methods of Application : The compound is synthesized through the reaction of ethyl aminocrotonates with derivatives of malonic acid .
  • Results or Outcomes : The synthesized materials have been studied by X-ray crystallography .

Application in Insecticidal Properties

  • Scientific Field : Agricultural Chemistry
  • Summary of the Application : The compound is a part of the 1,4-Dihydropyridine (1,4-DHP) scaffold, which has diverse pharmaceutical applications, including insecticidal properties .
  • Methods of Application : The compound is synthesized using multi-component one-pot and green synthetic methodologies .
  • Results or Outcomes : The various intrinsic therapeutic applications of the compound range from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Application in Synthesis of Fused Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
  • Methods of Application : The compound is synthesized using various synthetic methodologies .
  • Results or Outcomes : The synthesized heterocycles have shown unique biological activities .

Application in Inhibitors of Phosphodiesterases and AMPA-receptors

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The compound is used in the synthesis of selective inhibitors of phosphodiesterases and AMPA-receptors .
  • Methods of Application : The compound is synthesized using various synthetic methodologies .
  • Results or Outcomes : Highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents have been created based on them .

Application in Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : The compound is mainly used as a pharmaceutical intermediate .
  • Methods of Application : The compound is synthesized using various synthetic methodologies .
  • Results or Outcomes : The compound is used in the synthesis of various pharmaceutical products .

Application in Synthesis of Vasodilators, Anticoagulants, Fungicides, and Anti-HIV Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The compound is used in the synthesis of highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents .
  • Methods of Application : The compound is synthesized using various synthetic methodologies .
  • Results or Outcomes : Highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents have been created based on them .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . The hazard statements include H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

ethyl 1-methyl-2-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXGWUMBWHECGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281279
Record name Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS RN

98996-29-3
Record name Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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